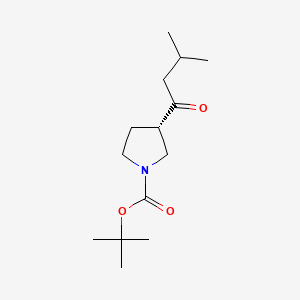
(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring substituted with a tert-butyl ester and a 3-methylbutanoyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Attachment of the 3-Methylbutanoyl Group: The 3-methylbutanoyl group can be attached through an acylation reaction using 3-methylbutanoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbutanoyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the 3-methylbutanoyl moiety, converting it to an alcohol.
Substitution: The pyrrolidine ring can participate in substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its chiral nature.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its interactions.
類似化合物との比較
Similar Compounds
- ®-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate
- tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate (racemic mixture)
- tert-butyl 3-(3-methylbutanoyl)pyrrolidine-2-carboxylate
Uniqueness
(S)-tert-butyl 3-(3-methylbutanoyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The (S)-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to the ®-enantiomer or the racemic mixture, making it particularly valuable in the development of chiral drugs and other applications.
特性
IUPAC Name |
tert-butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUUBUJBFUTVOQ-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)[C@H]1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721413 |
Source


|
| Record name | tert-Butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251570-77-0 |
Source


|
| Record name | tert-Butyl (3S)-3-(3-methylbutanoyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
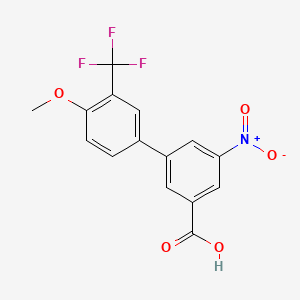
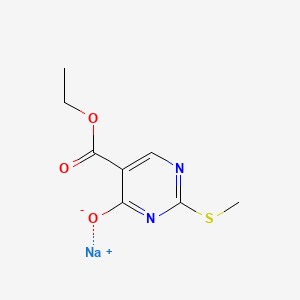
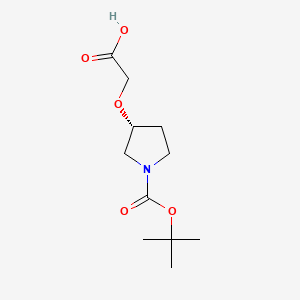
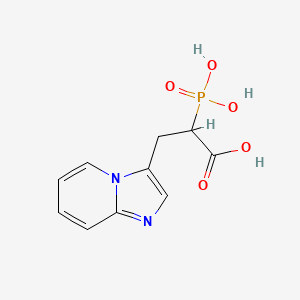
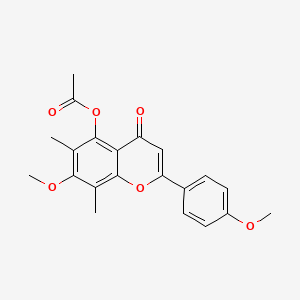
![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B597597.png)
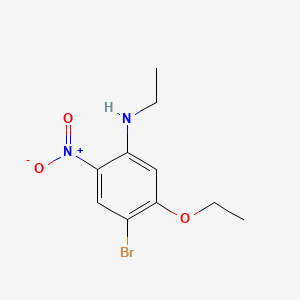
![7-Bromo-2-ethyloxazolo[4,5-c]pyridine](/img/structure/B597602.png)
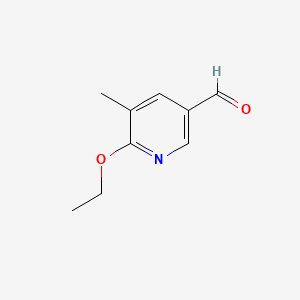

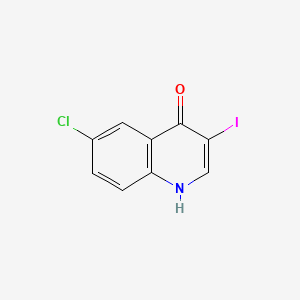
![Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B597607.png)
![4-[2-[2-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexylcarbamoyloxy]ethylsulfonyl]ethoxy]-4-oxobutanoic acid](/img/structure/B597608.png)
